

A Comparative Spectroscopic Guide to (Tetrahydro-pyran-2-yl)-acetic acid and Analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Tetrahydro-pyran-2-yl)-acetic acid

Cat. No.: B079629

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of **(Tetrahydro-pyran-2-yl)-acetic acid**, a key heterocyclic compound relevant in medicinal chemistry and drug design.

Due to the limited availability of direct experimental spectra for **(Tetrahydro-pyran-2-yl)-acetic acid**, this document presents a combination of predicted data for the target molecule alongside experimentally-derived data for two structurally related analogues: (Tetrahydro-furan-2-yl)-acetic acid and Cyclopentylacetic acid. This comparative approach allows for a robust characterization and highlights the distinguishing spectroscopic features arising from the different cyclic ether and cycloalkane moieties.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data points for **(Tetrahydro-pyran-2-yl)-acetic acid** and its comparators. The data for **(Tetrahydro-pyran-2-yl)-acetic acid** is predicted based on established spectroscopic principles and computational models, while the data for the analogues is based on available experimental results.

Table 1: ^1H NMR Spectroscopic Data (Predicted and Experimental)

Compound	Chemical Shift (δ) of -COOH	Chemical Shift (δ) of α -protons to - COOH	Chemical Shift (δ) of Protons on the Ring
(Tetrahydro-pyran-2-yl)-acetic acid (Predicted)	~10-12 ppm (broad singlet)	~2.4-2.6 ppm (multiplet)	~1.4-1.8 ppm, ~3.4-3.6 ppm, ~3.9-4.1 ppm (multiplets)
(Tetrahydro-furan-2-yl)-acetic acid	~11.5 ppm (broad singlet)	~2.6 ppm (multiplet)	~1.8-2.2 ppm, ~3.7-4.0 ppm, ~4.1-4.3 ppm (multiplets)
Cyclopentylacetic acid	~11.0 ppm (broad singlet)	~2.3 ppm (doublet)	~1.2-1.9 ppm (multiplets)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted and Experimental)

Compound	Chemical Shift (δ) of C=O	Chemical Shift (δ) of α -carbon to - COOH	Chemical Shift (δ) of Carbons on the Ring
(Tetrahydro-pyran-2-yl)-acetic acid (Predicted)	~175-180 ppm	~40-45 ppm	~22, ~25, ~30, ~68, ~75 ppm
(Tetrahydro-furan-2-yl)-acetic acid	~177 ppm	~41 ppm	~25, ~30, ~68, ~77 ppm
Cyclopentylacetic acid	~179 ppm	~43 ppm	~25, ~32, ~46 ppm

Table 3: IR Spectroscopic Data (Predicted and Experimental)

Compound	O-H Stretch (Carboxylic Acid)	C=O Stretch (Carboxylic Acid)	C-O Stretch (Ether/Ring)
(Tetrahydro-pyran-2-yl)-acetic acid (Predicted)	~2500-3300 cm ⁻¹ (broad)	~1700-1725 cm ⁻¹	~1080-1120 cm ⁻¹
(Tetrahydro-furan-2-yl)-acetic acid	~2500-3300 cm ⁻¹ (broad)	~1710 cm ⁻¹	~1070 cm ⁻¹
Cyclopentylacetic acid	~2500-3300 cm ⁻¹ (broad)	~1705 cm ⁻¹	N/A

Table 4: Mass Spectrometry Data (Predicted and Experimental)

Compound	Molecular Ion (M ⁺) or [M-H] ⁻	Key Fragmentation Peaks (m/z)
(Tetrahydro-pyran-2-yl)-acetic acid (Predicted)	144 (M ⁺)	85 (loss of -CH ₂ COOH), 57, 45
(Tetrahydro-furan-2-yl)-acetic acid	130 (M ⁺)	71 (loss of -CH ₂ COOH), 59, 43
Cyclopentylacetic acid	128 (M ⁺)	85, 69, 57, 41

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

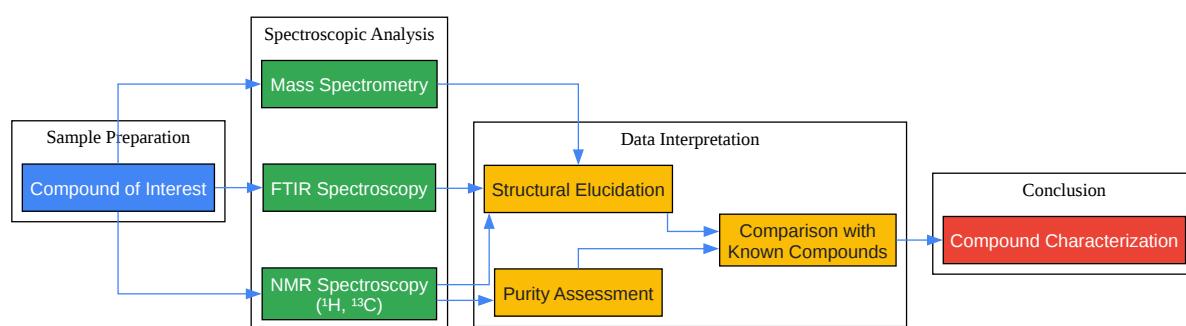
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the carboxylic acid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

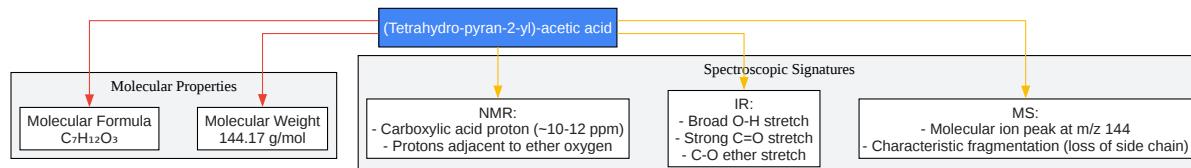
Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and is typically presented in terms of transmittance or absorbance.


Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:

- Electron Ionization (EI): Introduce the sample (often via a gas chromatograph) into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation.
- Electrospray Ionization (ESI): Infuse the sample solution into the ESI source where a high voltage is applied to create a fine spray of charged droplets, leading to the formation of gas-phase ions (often protonated $[M+H]^+$ or deprotonated $[M-H]^-$ species).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Data Interpretation: The resulting mass spectrum displays the relative abundance of ions at different m/z values, providing information about the molecular weight and fragmentation pattern of the compound.


Visualized Workflow and Pathways

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for compound characterization.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis and characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Key properties and expected spectroscopic features of **(Tetrahydro-pyran-2-yl)-acetic acid**.

- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to (Tetrahydro-pyran-2-yl)-acetic acid and Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079629#spectroscopic-analysis-and-characterization-of-tetrahydro-pyran-2-yl-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com